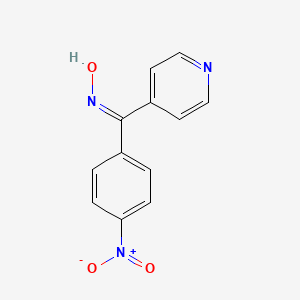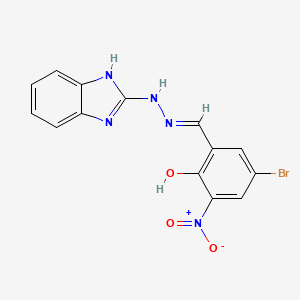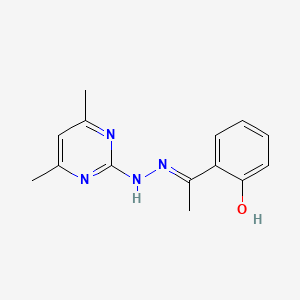
(4-nitrophenyl)(4-pyridinyl)methanone oxime
Übersicht
Beschreibung
(4-nitrophenyl)(4-pyridinyl)methanone oxime, also known as PPMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in gene therapy and antimicrobial research. PPMO is a derivative of pyridine and is synthesized using a simple and cost-effective method.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl)(4-pyridinyl)methanone oxime has been extensively studied for its potential applications in gene therapy and antimicrobial research. In gene therapy, (4-nitrophenyl)(4-pyridinyl)methanone oxime has been shown to be effective in inhibiting the expression of disease-causing genes by targeting specific RNA sequences. (4-nitrophenyl)(4-pyridinyl)methanone oxime has also shown promise as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal species.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl)(4-pyridinyl)methanone oxime is based on its ability to bind to specific RNA sequences and inhibit their expression. (4-nitrophenyl)(4-pyridinyl)methanone oxime binds to the RNA sequence through Watson-Crick base pairing and forms a stable duplex structure, which prevents the RNA from being translated into protein. The specificity of (4-nitrophenyl)(4-pyridinyl)methanone oxime for a particular RNA sequence is determined by the sequence of the (4-nitrophenyl)(4-pyridinyl)methanone oxime molecule itself.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone oxime has been shown to have minimal toxicity and is well-tolerated in vivo. In addition, (4-nitrophenyl)(4-pyridinyl)methanone oxime has been shown to have a long half-life in the bloodstream, which makes it an attractive candidate for therapeutic applications. However, further studies are needed to fully understand the biochemical and physiological effects of (4-nitrophenyl)(4-pyridinyl)methanone oxime.
Vorteile Und Einschränkungen Für Laborexperimente
(4-nitrophenyl)(4-pyridinyl)methanone oxime has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for RNA sequences. However, (4-nitrophenyl)(4-pyridinyl)methanone oxime also has limitations, including its relatively high cost compared to other RNA-targeting agents and its limited ability to penetrate cell membranes.
Zukünftige Richtungen
(4-nitrophenyl)(4-pyridinyl)methanone oxime has shown great promise in gene therapy and antimicrobial research, and there are several future directions for further research. One direction is to optimize the design of (4-nitrophenyl)(4-pyridinyl)methanone oxime molecules to improve their specificity and efficacy. Another direction is to develop new delivery methods to improve the ability of (4-nitrophenyl)(4-pyridinyl)methanone oxime to penetrate cell membranes. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of (4-nitrophenyl)(4-pyridinyl)methanone oxime in vivo.
Eigenschaften
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-pyridin-4-ylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-14-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18/h1-8,16H/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYGEJHWWNQMC-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[3-amino-3-(benzylamino)-2-cyano-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726045.png)
![6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinane-2,4-dione 2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazone}](/img/structure/B3726051.png)

![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3726064.png)
![3-amino-3-(benzylamino)-2-{[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]methyl}acrylonitrile](/img/structure/B3726076.png)
![4-{[(2-chlorobenzylidene)amino]oxy}-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile](/img/structure/B3726083.png)
![4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3726088.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B3726105.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726110.png)
![ethyl 5-(3-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726130.png)
![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726135.png)
![5-(2-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726139.png)

![2-methoxy-4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3726151.png)